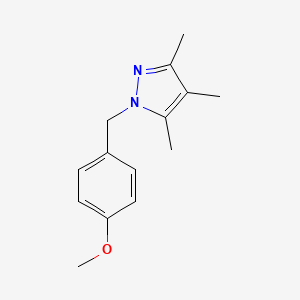
4-azido-N-propylbenzamide
概要
説明
4-Azido-N-propylbenzamide: is an organic compound with the molecular formula C₁₀H₁₂N₄O It is characterized by the presence of an azido group (-N₃) attached to the benzamide structure, which includes a propyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-N-propylbenzamide typically involves the introduction of the azido group to a benzamide derivative. One common method is the nucleophilic substitution reaction where a halogenated benzamide reacts with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides .
化学反応の分析
Types of Reactions: 4-Azido-N-propylbenzamide can undergo various chemical reactions, including:
Substitution: The azido group can act as a nucleophile in nucleophilic substitution reactions, replacing leaving groups such as halides.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Cycloaddition: Copper(I) catalysts (CuAAC) or ruthenium catalysts (RuAAC) in the presence of alkynes.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or acetonitrile.
Major Products:
Reduction: Primary amines.
Cycloaddition: 1,2,3-triazoles.
Substitution: Alkyl azides.
科学的研究の応用
Chemistry: 4-Azido-N-propylbenzamide is used as a building block in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions. These triazoles are valuable in medicinal chemistry and materials science .
Biology and Medicine: The compound’s azido group allows for bioorthogonal labeling, enabling the study of biological processes without interfering with native biochemical pathways. This makes it useful in proteomics and cell biology .
Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity .
作用機序
The azido group in 4-azido-N-propylbenzamide is highly reactive and can undergo cycloaddition reactions with alkynes to form triazoles. This reaction is facilitated by copper(I) or ruthenium catalysts, which lower the activation energy and increase the reaction rate. The resulting triazoles can interact with various molecular targets, depending on their structure and functional groups .
類似化合物との比較
4-Azidobenzamide: Similar structure but lacks the propyl group.
N-Propylbenzamide: Lacks the azido group.
4-Azido-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.
Uniqueness: 4-Azido-N-propylbenzamide is unique due to the combination of the azido group and the propyl group attached to the benzamide core. This combination imparts specific reactivity and properties that are not present in the similar compounds listed above .
特性
IUPAC Name |
4-azido-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-7-12-10(15)8-3-5-9(6-4-8)13-14-11/h3-6H,2,7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHVOPSCQVDMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![C-[3'-(2,2,2-Trifluoroethoxy)-biphenyl-4-yl]-methylamine](/img/structure/B8122580.png)







